4-Methylcyclohexanone
Overview
Description
Synthesis Analysis
The synthesis of 4-methylcyclohexanone involves several steps, including condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions. Su An-qi detailed the synthesis of a related compound, 4-methylnonanoic acid, from 4-methylcyclohexanone, highlighting the compound's role as a versatile intermediate in organic synthesis (Su An-qi, 2010).
Molecular Structure Analysis
The molecular and crystal structures of 4-methylcyclohexanone derivatives have been studied using techniques like X-ray diffraction, showing that the cyclohexanone ring adopts a chair conformation with the methyl group in an equatorial position for stability (Ying-Sing Li, 1983); (L. Kutulya et al., 2008).
Chemical Reactions and Properties
4-Methylcyclohexanone participates in various chemical reactions, illustrating its reactivity and functional group transformations. Studies on its conformational behavior and inclusion complexes have revealed insights into its chemical properties and reaction mechanisms (B. Barton et al., 2014).
Scientific Research Applications
Conformational Analysis : 4-Methylcyclohexanone's molecular structure and conformation have been studied using microwave spectroscopy, revealing its stable chair form with the methyl group in the equatorial position (Li, 1983).
Catalysis and Reactivity : The molecule has been used to study the effects of substituents in hydrogenation reactions over group VIII metal catalysts, where its reactivity was compared to cyclohexanone (Tanaka et al., 1974).
Host-Guest Chemistry : 4-Methylcyclohexanone has been involved in the formation of host-guest complexes, demonstrating unique inclusion properties (Barton et al., 2014).
Biocatalysis : Its biotransformation using anthracnose fungi as biocatalysts has been explored, with a focus on the stereoselective reduction to corresponding alcohols (Miyazawa et al., 2000).
Synthetic Chemistry : Research has been conducted on synthesizing derivatives like 4-methylnonanoic acid from 4-methylcyclohexanone, involving multiple reaction steps and characterization techniques (An-qi, 2010).
Stereochemistry and Metabolism : Studies on the stereochemical aspects of its metabolism have been carried out, offering insights into the behavior of its isomeric forms in biological systems (Elliott et al., 1965).
Photochemical Reactions : Investigations into the photochemical reactions of derivatives like 2-methylcyclohexanone, relevant to the understanding of molecular transformations under light exposure, have been conducted (Hasegawa et al., 1990).
Analytical Chemistry Applications : 4-Methylcyclohexanone has been utilized in advanced chemistry labs for demonstrating quantitative analytical techniques like NMR spectroscopy (Lefevre & Silveira, 2000).
Safety And Hazards
4-Methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
4-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHNLRUAMRIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060435 | |
Record name | Cyclohexanone, 4-methyl- | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |
Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methylcyclohexanone | |
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Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.924-0.934 | |
Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 4-Methylcyclohexanone | |
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Product Name |
4-Methylcyclohexanone | |
CAS RN |
589-92-4, 1331-22-2 | |
Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
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Record name | Cyclohexanone, methyl- | |
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Record name | 4-METHYLCYCLOHEXANONE | |
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Record name | Cyclohexanone, methyl- | |
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Record name | Cyclohexanone, 4-methyl- | |
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Record name | 4-methylcyclohexanone | |
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Record name | Methylcyclohexanone | |
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Record name | 4-METHYLCYCLOHEXANONE | |
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Record name | 4-Methylcyclohexanone | |
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Melting Point |
-40.6 °C | |
Record name | 4-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
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Citations
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